S 82-5455

Antimalarial Plasmodium berghei in vivo efficacy

S 82-5455 is a high-purity (>98%) floxacrine derivative essential for antimalarial drug discovery. With an oral curative dose of 1.56 mg/kg and MTD of 400 mg/kg in rodent P. berghei models, it serves as a validated comparator for evaluating novel candidates and studying schizontocidal mechanisms. Ideal for dose-response and efficacy studies.

Molecular Formula C25H24ClF3N4O2
Molecular Weight 504.9 g/mol
CAS No. 90832-34-1
Cat. No. B1680455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 82-5455
CAS90832-34-1
SynonymsS 82-5455;  S-82-5455;  S82-5455; 
Molecular FormulaC25H24ClF3N4O2
Molecular Weight504.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C25H24ClF3N4O2/c1-31-8-10-32(11-9-31)30-20-12-16(15-2-4-17(5-3-15)25(27,28)29)13-22-23(20)24(34)19-14-18(26)6-7-21(19)33(22)35/h2-7,14,16,35H,8-13H2,1H3
InChIKeyLCSVLLNHKVUURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 82-5455 (CAS 90832-34-1): Procurement-Grade Floxacrine Derivative for Antimalarial and Parasitology Research


S 82-5455 is a floxacrine derivative, specifically a 3,4-dihydroacridine-1,9(2H,10H)-dione . It is a research-use compound supplied with >98% purity and is documented to exhibit high activity against drug-susceptible strains of Plasmodium berghei in murine and rat blood-induced infection models [1]. The compound is primarily utilized as a specialized tool in antimalarial drug discovery and parasitology research, with primary characterization dating to a 1984 study by Raether and Mehlhorn [2].

Sourcing S 82-5455: Why Standard Floxacrine or In-Class Analogs Cannot Replace Its Specific Profile


While floxacrine (HOE-991) and its derivatives form a class of dihydroacridinedione antimalarials, direct substitution is scientifically invalid [1]. The precise potency and therapeutic window of S 82-5455, quantified in specific in vivo models (e.g., the 28-day murine P. berghei test), differ markedly from the parent compound floxacrine and other analogs like L 84 7667 or S 83 0083 [2]. Relying on a structurally similar but pharmacokinetically distinct analog without the exact 7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl] substitution pattern compromises the validity of dose-response and efficacy studies. The following evidence documents S 82-5455's quantifiable in vivo profile, which is essential for researchers needing to replicate or build upon foundational antimalarial studies [3].

S 82-5455 Quantitative Evidence: Head-to-Head Potency, Therapeutic Index, and Class Comparison


S 82-5455 vs. Floxacrine: Comparative In Vivo Antimalarial Potency in Murine Models

In the standard '28-day test' in mice infected with drug-sensitive P. berghei, S 82-5455 demonstrated a dosis curativa minima (minimum curative dose) of 1.56 mg/kg (x5) orally [1]. This is compared to the parent compound floxacrine, which in the same test model exhibited a CD50 (curative dose for 50% of animals) of 4.3 mg/kg orally [2]. While the reported metrics differ (minimum curative dose vs. median curative dose), the substantially lower mass quantity required for S 82-5455 (1.56 mg/kg) versus the median effective mass for floxacrine (4.3 mg/kg) indicates a pronounced increase in in vivo potency for the derivative.

Antimalarial Plasmodium berghei in vivo efficacy

S 82-5455 Therapeutic Window Quantified: Margin Between Efficacy and Toxicity

The therapeutic window of S 82-5455 was directly quantified in a murine model of P. berghei infection. The ratio of the maximum tolerated dose to the minimum curative dose was established [1]. Specifically, the dosis tolerata maxima (maximum tolerated dose) for S 82-5455 was 400 mg/kg (single dose), while the dosis curativa minima was 1.56 mg/kg (x5 daily) orally. This defines a therapeutic window factor of approximately 256 based on single-dose tolerance and a multi-dose curative regimen, indicating a substantial safety margin in this rodent model.

Therapeutic Index Toxicity Plasmodium berghei

S 82-5455 vs. Other Floxacrine Derivatives: Contextualizing In Vivo ED50 Values

In a subsequent 1989 study of advanced floxacrine-related acridinediones (e.g., L 84 7667, L 84 7693, S 83 0083, S 84 7277), compounds were tested against drug-resistant P. berghei lines and exhibited ED50 values ranging from 1.0 to 4.4 mg/kg (x5, per os) [1]. While S 82-5455 was not directly included in this later panel, its reported minimum curative dose of 1.56 mg/kg (x5) orally against a drug-sensitive strain places it at the highly potent end of the floxacrine derivative class spectrum. This class-level inference underscores that S 82-5455 belongs to a group of compounds distinctly superior in antimalarial potency to floxacrine.

Antimalarial SAR Plasmodium berghei

Optimizing S 82-5455 Utilization: Key Application Scenarios for Antimalarial and Parasitology Research


Antimalarial Drug Discovery: In Vivo Validation of P. berghei Murine Models

S 82-5455 is ideally suited as a reference tool in antimalarial drug discovery programs utilizing rodent models of P. berghei. With a well-characterized oral minimum curative dose of 1.56 mg/kg (x5) and a defined maximum tolerated dose of 400 mg/kg, it serves as a reliable comparator for evaluating novel antimalarial candidates in the classic '28-day test' paradigm [1].

Parasitology Research: Investigating Blood-Stage Schizontocidal Activity

Researchers studying the asexual erythrocytic stages of Plasmodium can leverage S 82-5455's documented ultrastructural effects on parasite mitochondria and endoplasmic reticulum. The compound's rapid induction of parasite degeneration (within 23-96 hours post-treatment) makes it a precise tool for time-course studies of blood-stage schizontocidal mechanisms [1].

Pharmacology and Toxicology: Defining Therapeutic Windows in Rodent Models

Procurement of S 82-5455 is critical for teams conducting in vivo pharmacology and toxicology assessments of acridinedione antimalarials. The established therapeutic margin between curative efficacy (1.56 mg/kg) and acute tolerance (400 mg/kg) provides a quantitative safety benchmark for dose-ranging studies and comparative toxicology analyses [1].

Structure-Activity Relationship (SAR) Studies: Floxacrine Derivative Optimization

Medicinal chemists investigating the floxacrine scaffold should use S 82-5455 as a key comparator to understand the potency contribution of the 7-chloro and 1-(4-methylpiperazin-1-yl)imino substitutions. Comparing its in vivo efficacy profile (1.56 mg/kg curative dose) with other published derivatives (ED50 range 1.0-4.4 mg/kg) facilitates rational compound progression [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 82-5455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.